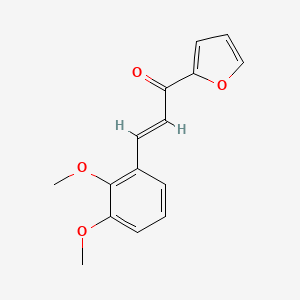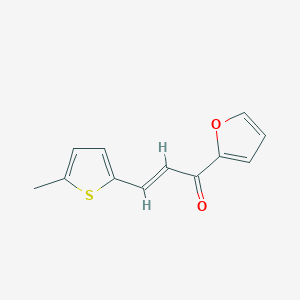
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, otherwise known as 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan, is a compound derived from the class of organofurans. It is an important organic intermediate that is used in the synthesis of many organic compounds. The compound has been used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan has been used in various scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, the compound has been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan is not well understood. However, it is believed that the compound is able to act as a nucleophilic reagent, allowing it to react with other compounds in order to form new molecules. Additionally, it is believed that the compound is able to act as an electron donor, allowing it to transfer electrons to other molecules in order to form new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan are not well understood. However, it is believed that the compound is able to interact with various biological molecules, such as enzymes and proteins, in order to produce various biochemical and physiological effects. Additionally, it is believed that the compound is able to interact with cell membranes, allowing it to alter their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan in lab experiments include its low cost and its availability in various forms. Additionally, the compound is relatively stable and can be used in a wide range of temperatures. However, the compound is also highly reactive and can react with other compounds, making it difficult to handle in some experiments. Additionally, the compound is toxic and should be handled with care.
Future Directions
There are several potential future directions for 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan. One potential direction is to explore the compound’s ability to interact with various biological molecules, such as enzymes and proteins, in order to produce various biochemical and physiological effects. Additionally, the compound could be used in the synthesis of various pharmaceuticals and agrochemicals. Finally, the compound could be used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Synthesis Methods
The synthesis of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan is typically carried out through a multi-step process. The first step involves the reaction of furan-2-ylmethanol with 2,5-dimethoxyphenylmagnesium bromide. This reaction yields the corresponding 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form the desired compound.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVWHWSOQKFOA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

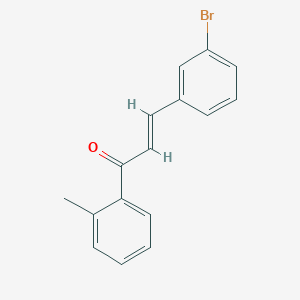
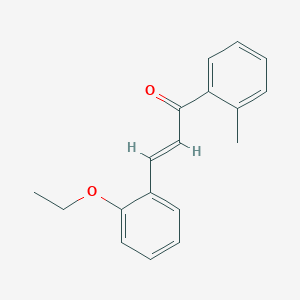
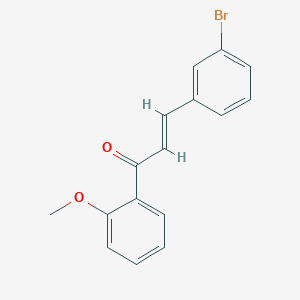
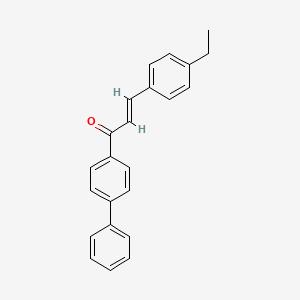
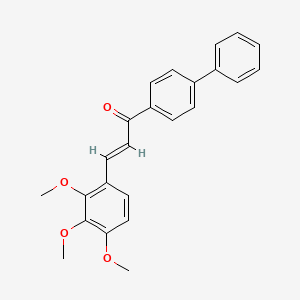




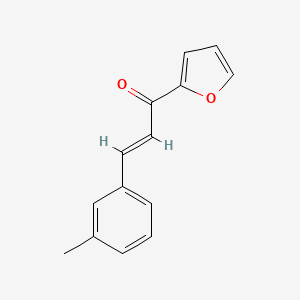

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
